1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene

Description

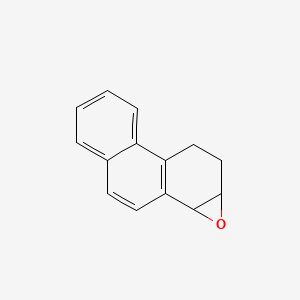

1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene (CAS: 67737-62-6) is a bay-region diol epoxide derived from phenanthrene, a polycyclic aromatic hydrocarbon (PAH). It is formed via metabolic activation of phenanthrene through cytochrome P450-mediated oxidation, resulting in the formation of dihydrodiol intermediates that are further oxidized to diol epoxides . This compound is structurally analogous to the highly carcinogenic benzo[a]pyrene diol epoxide (BPDE) but differs in its aromatic ring system .

Properties

CAS No. |

56179-80-7 |

|---|---|

Molecular Formula |

C14H12O |

Molecular Weight |

196.24 g/mol |

IUPAC Name |

1a,8,9,9a-tetrahydrophenanthro[1,2-b]oxirene |

InChI |

InChI=1S/C14H12O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-6,13-14H,7-8H2 |

InChI Key |

WITSIWYHFXIXBC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC3=CC=CC=C23)C4C1O4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene can be synthesized through the epoxidation of 1,2,3,4-tetrahydrophenanthrene. The epoxidation process typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under mild conditions, usually at room temperature, to avoid over-oxidation and to ensure the selective formation of the epoxide group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process would depend on the availability of starting materials and the efficiency of the epoxidation reaction.

Chemical Reactions Analysis

Types of Reactions

1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene undergoes various types of chemical reactions, including:

Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.

Reduction: The epoxide group can be reduced to form the corresponding diol.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the epoxide ring.

Major Products Formed

Diols: Formed through the reduction or hydrolysis of the epoxide group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.

Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biological macromolecules. This can lead to the formation of adducts with DNA, proteins, and other cellular components, potentially affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Bay-Region Diol Epoxides of Chrysene vs. Phenanthrene

Bay-region diol epoxides of chrysene, such as (±)-1β,2α-dihydroxy-3α,4α-epoxy-1,2,3,4-tetrahydrochrysene (diol epoxide-2), exhibit significantly higher tumorigenicity compared to 1,2-epoxy-1,2,3,4-tetrahydrophenanthrene. In newborn mice, diol epoxide-2 induced pulmonary tumors in 98% of subjects (15.9 tumors/mouse), whereas the phenanthrene analog showed lower activity (45% incidence, 0.74 tumors/mouse) . This difference is attributed to the larger aromatic system of chrysene, which facilitates DNA adduct formation and intercalation.

Table 1: Tumorigenicity of Bay-Region Epoxides in Mice

| Compound | Tumor Incidence (%) | Avg. Tumors/Mouse |

|---|---|---|

| Chrysene diol epoxide-2 | 98 | 15.9 |

| This compound | 45 | 0.74 |

| Non-bay-region chrysene epoxide | 71 | 1.26 |

Mutagenicity: Bay vs. Non-Bay Region Epoxides

The bay-region epoxide of phenanthrene demonstrates higher mutagenicity than non-bay-region analogs. In Salmonella typhimurium TA100, it was 17–60 times more mutagenic than 1,2-epoxy-1,2,3,4-tetrahydrochrysene (a non-bay-region compound) . Similarly, in Chinese hamster V79 cells, its mutagenic potency exceeded that of reverse diol epoxides (e.g., Phe-3,4-D-1,2-E), which are less reactive due to unfavorable stereochemistry .

Table 2: Mutagenic Activity in Bacterial and Mammalian Cells

| Compound | Relative Mutagenicity (TA100) | Relative Mutagenicity (V79 Cells) |

|---|---|---|

| This compound | 1.0 (Reference) | 1.0 (Reference) |

| Non-bay-region chrysene epoxide | 0.06–0.17 | 0.25 |

| Reverse diol epoxide (Phe-3,4-D-1,2-E) | 0.02 | 0.05 |

Stereochemical and Metabolic Considerations

The stereochemistry of the epoxide group critically influences biological activity. The anti-diol epoxide configuration (epoxide oxygen trans to the benzylic hydroxyl group) in this compound enhances its DNA-binding capacity compared to the cis diastereomer . However, glutathione (GSH) conjugation preferentially occurs with reverse diol epoxides (e.g., Phe-3,4-D-1,2-E), leading to detoxification products like Phe-3,4-D-1-NAC, which are excreted in urine . In contrast, the bay-region epoxide forms tetraols (e.g., Phe-(1R,2S,3R,4S)-tetraol) through hydrolysis, which correlate with carcinogenic biomarkers like BaP-tetraol in humans .

Structural Analogs: Simonellite

Simonellite (7-isopropyl-1,1-dimethyl-1,2,3,4-tetrahydrophenanthrene) shares the tetrahydrophenanthrene backbone but lacks the epoxide group. Its alkyl substituents (isopropyl, methyl) reduce reactivity, rendering it non-carcinogenic. This highlights the necessity of the epoxide moiety for mutagenic and tumorigenic activity .

Table 3: Key Physicochemical Properties

| Property | This compound | Simonellite |

|---|---|---|

| Molecular Formula | C₁₄H₁₂O₃ | C₁₉H₂₄ |

| Molecular Weight | 228.24 g/mol | 252.40 g/mol |

| LogP (Octanol-Water) | 2.85 (Calculated) | 5.12 (Experimental) |

| Key Functional Groups | Epoxide, diol | Alkyl substituents |

Sources:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.